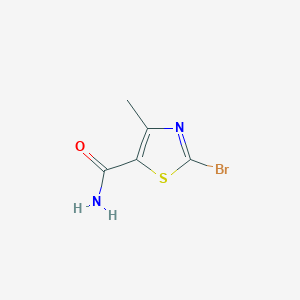

2-Bromo-4-methylthiazole-5-carboxamide

説明

BenchChem offers high-quality 2-Bromo-4-methylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-methylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c1-2-3(4(7)9)10-5(6)8-2/h1H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKPSIRLLGUHDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Bromo-4-methylthiazole-5-carboxamide: A Comprehensive Technical Guide on Reactivity, Synthesis, and Application Scaffolding

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic selection of molecular building blocks dictates the efficiency of downstream diversification. 2-Bromo-4-methylthiazole-5-carboxamide (CAS: 1254694-56-8) has emerged as a highly versatile, bifunctional heterocyclic scaffold. Characterized by an electron-deficient thiazole core, a highly reactive C2-bromine atom, and a C5-carboxamide group, this compound serves as a critical precursor for synthesizing diverse fused heterocyclic systems, antimicrobial agents, and targeted kinase inhibitors.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and field-proven synthetic methodologies, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the baseline quantitative properties of 2-Bromo-4-methylthiazole-5-carboxamide is essential for predicting its behavior in solvent systems, chromatographic purification, and biological environments. The presence of the bromine atom significantly increases the molecule's lipophilicity, while the carboxamide group acts as both a hydrogen bond donor and acceptor, influencing its topological polar surface area (TPSA).

Table 1: Quantitative Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 2-Bromo-4-methyl-1,3-thiazole-5-carboxamide |

| CAS Registry Number | 1254694-56-8 |

| Molecular Formula | C₅H₅BrN₂OS |

| Molecular Weight | 221.07 g/mol |

| SMILES String | CC1=C(SC(=N1)Br)C(=O)N |

| Hydrogen Bond Donors | 1.0 |

| Hydrogen Bond Acceptors | 2.0 |

| Rotatable Bonds | 1 |

| Molar Refractivity | 37.91 m³/mol |

Data synthesized from commercial chemical databases and structural computational models[1][2].

Structural Reactivity & Mechanistic Diversification

The strategic importance of 2-bromo-4-methylthiazole-5-carboxamide lies in its orthogonal reactivity profile. The molecule possesses two distinct functional handles that can be selectively modified without interfering with one another[3].

-

C2-Position (Bromine): The thiazole ring is inherently electron-withdrawing, a property further amplified by the C5-carboxamide group. This electronic environment makes the C2-carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Furthermore, the C2-bromine serves as an ideal electrophilic partner for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Heck couplings), allowing for the rapid introduction of aryl, heteroaryl, or alkyl substituents.

-

C5-Position (Carboxamide): The primary amide can undergo dehydration to yield a reactive nitrile, or it can participate in directed cyclization reactions with adjacent functional groups introduced at the C4 or C2 positions. This is a standard pathway for constructing fused bicyclic systems, such as thiazolopyrimidines, which are prevalent motifs in biologically active compounds[3].

Fig 1: Divergent chemical reactivity pathways of the thiazole scaffold.

Synthetic Methodologies: A Self-Validating Protocol

While direct ammonolysis of ester precursors (e.g., in 30% ammonia water at 35°C) is documented[4], the most reliable and highest-yielding laboratory-scale synthesis of 2-bromo-4-methylthiazole-5-carboxamide utilizes the carboxylic acid precursor (2-bromo-4-methylthiazole-5-carboxylic acid) via carbodiimide-mediated amidation[3].

Causality of Reagent Selection: Converting the carboxylic acid directly to an acyl chloride using thionyl chloride (SOCl₂) is cost-effective but generates HCl gas, which can degrade sensitive functional groups or lead to unwanted side reactions on the thiazole core. Utilizing EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole) provides a milder, highly controlled environment. EDC activates the carboxyl group to form an O-acylisourea intermediate. The addition of HOBt immediately converts this into an active ester, which suppresses the formation of unreactive N-acylurea byproducts, thereby maximizing the yield of the target carboxamide[3].

Step-by-Step Experimental Workflow

Reagents Required:

-

2-Bromo-4-methylthiazole-5-carboxylic acid (1.0 eq)

-

EDC·HCl (1.5 eq)

-

HOBt (1.2 eq)

-

Ammonium chloride (NH₄Cl) (3.0 eq) - Ammonia source

-

N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Protocol:

-

Activation: Dissolve 2-bromo-4-methylthiazole-5-carboxylic acid in anhydrous DMF under an inert nitrogen atmosphere. Cool the mixture to 0°C using an ice bath. Add HOBt followed by EDC·HCl. Stir for 30 minutes.

-

Validation Checkpoint: The solution should transition to a clear, slightly yellow state, indicating the formation of the active HOBt ester.

-

-

Amidation: Add NH₄Cl to the reaction mixture. Dropwise, add DIPEA over 10 minutes. The DIPEA serves a dual purpose: it neutralizes the HCl salt of EDC and deprotonates NH₄Cl to generate free ammonia in situ for nucleophilic attack.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

-

Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 10% Methanol in Dichloromethane). The starting material spot (lower Rf due to the carboxylic acid) must completely disappear, replaced by a new, higher Rf spot corresponding to the carboxamide.

-

-

Workup & Extraction: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.

-

Validation Checkpoint: Check the pH of the final aqueous wash; it should be neutral (~pH 7), confirming the removal of acidic/basic impurities.

-

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude yellow solid from an EtOAc/Hexanes mixture to yield the pure 2-bromo-4-methylthiazole-5-carboxamide.

Fig 2: Step-by-step synthetic workflow for carbodiimide-mediated amidation.

Pharmacological & Agrochemical Applications

The academic and industrial interest in 2-bromo-4-methylthiazole-5-carboxamide is heavily driven by its successful integration into biologically active molecules.

-

Antimicrobial Agents: Derivatives of this scaffold have been synthesized using environmentally friendly "green chemistry" approaches (e.g., using PEG-400 as a solvent). These newly synthesized compounds have demonstrated remarkable in vitro growth inhibition across a wide spectrum of both Gram-positive and Gram-negative bacteria[5][6].

-

Enzyme & Kinase Inhibitors: The core thiazole carboxamide structure is a proven pharmacophore in oncology and metabolic disease research. Derivatives have been identified as potent inhibitors of specific enzymes, such as c-Met kinase (implicated in cancer metastasis)[3], and as precursors for nitrile derivatives acting as inhibitors of dipeptidyl peptidase 1 (DPP1), which are utilized in drugs for respiratory system disorders[4].

References

- Title: 2-bromo-4-methylthiazole-5-carboxamide| CAS No:1254694-56-8 Source: ChemZQ URL

- Title: 2-Bromo-4-methylthiazole-5-carboxamide | Role as a Precursor in the Construction of Diverse Heterocyclic Scaffolds Source: Benchchem URL

- Title: Green Synthesis Approaches of 2-Bromo-4-methyl thiazole-5-carboxamide Derivatives as Potent Microbial Agents Source: Asian Journal of Chemistry URL

- Title: CA3190610A1 - Nitrile derivative that acts as inhibitor of dipeptidyl peptidase 1 and use thereof Source: Google Patents URL

- Title: CAS:848499-31-0, 2-溴噻唑-5-甲酰胺 Physicochemical Properties Source: Bidepharm URL

Sources

- 1. 2-bromo-4-methylthiazole-5-carboxamide| CAS No:1254694-56-8|ZaiQi Bio-Tech [chemzq.com]

- 2. CAS:848499-31-0, 2-溴噻唑-5-甲酰胺-毕得医药 [bidepharm.com]

- 3. benchchem.com [benchchem.com]

- 4. CA3190610A1 - Nitrile derivative that acts as inhibitor of dipeptidyl peptidase 1 and use thereof - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Journal archive. Articles: Asian Journal of Chemistry [oaji.net]

A Technical Guide to the Structural Elucidation of 2-Bromo-4-methylthiazole-5-carboxamide

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. Heterocyclic scaffolds, particularly the thiazole ring system, are privileged structures in medicinal chemistry, valued for their diverse biological activities. This in-depth guide presents a systematic and self-validating workflow for the complete structural elucidation of 2-Bromo-4-methylthiazole-5-carboxamide, a representative substituted thiazole. By integrating data from high-resolution mass spectrometry (HRMS) with a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments, this document provides researchers and scientists with a robust framework for analysis. The narrative emphasizes the causality behind experimental choices, demonstrating how each analytical technique provides a unique piece of the structural puzzle, which, when combined, leads to an unambiguous assignment.

Introduction: The Imperative for Rigorous Structure Proof

In the landscape of pharmaceutical R&D, the precise molecular structure of a compound is its fundamental identity. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant safety concerns. Thiazole-5-carboxamides are an important class of compounds with applications in various therapeutic areas.[1][2] The structural elucidation of these molecules, while routine, demands a systematic approach to ensure accuracy. This guide uses 2-Bromo-4-methylthiazole-5-carboxamide as a model to illustrate an integrated analytical strategy that is both efficient and authoritative. Our approach is built on the principle of orthogonal verification, where data from independent techniques converge to support a single, validated structure.

The Analytical Strategy: A Multi-Modal Approach

The structure elucidation process is a hypothesis-driven investigation. Based on the chemical name, we can propose a structure for 2-Bromo-4-methylthiazole-5-carboxamide. The subsequent analytical workflow is designed to test and confirm every aspect of this proposed structure—from its elemental composition to the precise connectivity of every atom.

Our workflow, depicted below, begins with determining the molecular formula via HRMS, followed by a detailed analysis of the molecular framework using a combination of 1D and 2D NMR techniques.[3][4]

Figure 1: Overall workflow for structure elucidation.

Phase 1: Determining the Molecular Blueprint with High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first step in identifying an unknown compound is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the premier technique for this purpose.[5][6] Unlike nominal mass instruments, HRMS provides mass measurements with high accuracy (typically < 5 ppm), which allows for the calculation of a unique molecular formula.[7] For a polar, heteroatom-rich molecule like our target compound, Electrospray Ionization (ESI) is the preferred ionization method due to its soft nature, which minimizes fragmentation and maximizes the abundance of the molecular ion.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an ESI source.

-

Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

-

Formula Determination: Use the instrument's software to calculate the molecular formula for the observed accurate mass of the [M+H]⁺ ion, constraining the elements to C, H, N, O, S, and Br.

Data Presentation: HRMS Results

The analysis provides an accurate mass that is compared against theoretical masses of possible formulas. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion, where the M and M+2 peaks appear in an approximate 1:1 ratio.

| Parameter | Value |

| Proposed Formula | C₅H₅BrN₂OS |

| Theoretical Mass [M+H]⁺ | 222.9406 (for ⁷⁹Br) / 224.9385 (for ⁸¹Br) |

| Observed Mass [M+H]⁺ | 222.9409 / 224.9388 |

| Mass Accuracy | 1.3 ppm |

| Conclusion | The observed accurate mass and isotopic pattern confirm the elemental formula C₅H₅BrN₂OS. |

Trustworthiness: The high mass accuracy (< 5 ppm) and the perfect correlation of the observed isotopic pattern with the theoretical pattern for a single bromine atom provide a high degree of confidence in the assigned molecular formula.[8][9] This formula serves as a critical constraint for the subsequent NMR analysis.

Phase 2: Assembling the Puzzle with NMR Spectroscopy

With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the connectivity of the atoms.[10][11] NMR is unparalleled in its ability to provide detailed information about the chemical environment and bonding of individual atoms within a molecule.[12]

One-Dimensional (1D) NMR: Identifying the Pieces

Expertise & Causality: ¹H and ¹³C NMR spectra provide the initial census of the proton and carbon environments in the molecule.[3] The number of signals, their chemical shifts (positions), integration (area), and multiplicity (splitting pattern) reveal the types of functional groups present.

Experimental Protocol: 1D NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and for its exchangeable amide protons, which are often visible in this solvent.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, several hundred to a few thousand scans may be necessary.

Data Presentation: 1D NMR Data Summary

| ¹H NMR (400 MHz, DMSO-d₆) | |||

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| 7.95 | 1H | br s | -NH a |

| 7.70 | 1H | br s | -NH b |

| 2.58 | 3H | s | -CH ₃ |

| ¹³C NMR (100 MHz, DMSO-d₆) | |||

| Chemical Shift (δ, ppm) | Type (from DEPT/HSQC) | Assignment | |

| 163.5 | C | C =O | |

| 151.2 | C | Thiazole C 4 | |

| 139.8 | C | Thiazole C 2-Br | |

| 118.9 | C | Thiazole C 5 | |

| 16.5 | CH₃ | -C H₃ |

Trustworthiness: The ¹H NMR spectrum shows a 3-proton singlet, characteristic of a methyl group not coupled to any adjacent protons. Two broad singlets integrating to one proton each are indicative of amide N-H protons. The ¹³C NMR spectrum shows exactly five distinct carbon signals, consistent with the molecular formula. The chemical shifts are in the expected regions for a carboxamide carbonyl, carbons of a heteroaromatic ring, and a methyl group.

Two-Dimensional (2D) NMR: Connecting the Pieces

Expertise & Causality: While 1D NMR identifies the fragments, 2D NMR experiments reveal how they are connected.[13][14]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon atom to which it is attached (a one-bond correlation).[15] It is essential for unambiguously assigning the ¹³C signal of the methyl group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away.[15][16] This allows us to connect the methyl group and the amide protons to the thiazole ring.

Figure 2: Logic diagram showing how 1D and 2D NMR data converge to confirm the structure.

Experimental Protocol: 2D NMR

-

Sample: Use the same sample prepared for 1D NMR.

-

HSQC Acquisition: Run a standard gradient-selected HSQC experiment.

-

HMBC Acquisition: Run a standard gradient-selected HMBC experiment, optimized for long-range couplings of ~8 Hz.

Data Presentation: Key 2D NMR Correlations

The structural assignment is locked in by the following key long-range correlations observed in the HMBC spectrum:

| Protons at δ (ppm) | Correlate to Carbons at δ (ppm) | Implication (Connectivity) |

| 2.58 (-CH₃) | 151.2 | CH₃ is attached to C4 of the thiazole ring |

| 118.9 | Confirms CH₃ is adjacent to C5 | |

| 7.95 / 7.70 (-NH₂) | 163.5 | NH₂ is attached to the C=O group |

| 118.9 | Carboxamide group (-CONH₂) is attached to C5 of the thiazole ring |

Trustworthiness: The HMBC data provides a self-validating network of correlations. The methyl protons show correlations to two distinct ring carbons, and the amide protons show correlations to both the carbonyl carbon and a ring carbon. These cross-peaks are only possible if the fragments are assembled in the proposed manner, leaving no ambiguity about the substitution pattern of the thiazole ring.

Orthogonal Verification: The Gold Standard of X-Ray Crystallography

For absolute and unambiguous proof of structure, particularly for establishing stereochemistry in chiral molecules or resolving complex regiochemistry, single-crystal X-ray crystallography is the definitive technique.[17][18] It provides a three-dimensional model of the molecule as it exists in the solid state.[19]

Expertise & Causality: While NMR and MS provide powerful evidence for connectivity, they are inferential. X-ray crystallography is a direct imaging technique that determines the precise spatial coordinates of each atom.[20] Obtaining a high-quality single crystal is often the rate-limiting step, but when successful, the resulting structure is considered irrefutable proof.[17]

Experimental Protocol: X-Ray Crystallography

-

Crystallization: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a focused X-ray beam (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

A successful crystallographic analysis would yield a final, refined structure confirming the connectivity established by NMR and MS, providing the ultimate validation.

Conclusion

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 276189, 2-Bromo-4-methylthiazole-5-carboxylic acid. Retrieved from [Link]

-

Reich, H. J. (n.d.). Structure Elucidation by NMR. University of Wisconsin. Retrieved from [Link]

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

- Gross, J. H. (2011). Mass Spectrometry: A Textbook (2nd ed.). Springer.

-

Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. UC Davis Genome Center. Retrieved from [Link]

- Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design and synthesis of anticancer agents. European Journal of Medicinal Chemistry, 97, 671-700.

-

The Royal Society of Chemistry. (n.d.). 2D-NMR basics. Retrieved from [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? Retrieved from [Link]

- Kanchu, S. (2017). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 10(1), 224-227.

- Bondock, S., Fadaly, W., & Metwally, M. A. (2010). Thiazole and 1,3,4-thiadiazole derivatives in pesticides. Journal of the Serbian Chemical Society, 75(10), 1325-1356.

- Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide (2nd ed.). John Wiley & Sons.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jchps.com [jchps.com]

- 4. The Evolving Landscape of NMR Structural Elucidation | MDPI [mdpi.com]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. longdom.org [longdom.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. anuchem.weebly.com [anuchem.weebly.com]

- 12. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. epfl.ch [epfl.ch]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. digimat.in [digimat.in]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

An In-depth Technical Guide to 2-Bromo-4-methylthiazole-5-carboxamide (CAS No. 1254694-56-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-methylthiazole-5-carboxamide, a key heterocyclic building block in medicinal chemistry and synthetic organic chemistry. The document details its chemical properties, a validated two-step synthesis protocol from its carboxylic acid precursor, and its strategic importance in the development of complex bioactive molecules, particularly as a scaffold for kinase inhibitors. Safety and handling considerations, along with characterization data, are also presented to equip researchers with the necessary information for its effective and safe utilization in the laboratory.

Introduction and Strategic Importance

2-Bromo-4-methylthiazole-5-carboxamide is a strategically important synthetic intermediate valued for its unique structural features that allow for diverse chemical modifications.[1] The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to engage with a wide range of biological targets.[2] The presence of a bromine atom at the 2-position and a carboxamide at the 5-position of this compound offers orthogonal chemical handles for molecular elaboration.

The bromine atom is particularly useful as it serves as a versatile anchor for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1] This allows for the facile introduction of aryl, alkynyl, or alkenyl groups. The carboxamide functional group provides a critical hydrogen bond donor and acceptor, which is often crucial for binding to biological targets like the hinge region of protein kinases.[3] Consequently, this compound is a valuable precursor for the synthesis of novel therapeutic agents, including antimicrobial and anticancer drugs.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-4-methylthiazole-5-carboxamide and its immediate precursor is provided in the table below.

| Property | 2-Bromo-4-methylthiazole-5-carboxamide | 2-Bromo-4-methylthiazole-5-carboxylic Acid |

| CAS Number | 1254694-56-8[4] | 40003-41-6[5][6] |

| Molecular Formula | C₅H₅BrN₂OS[4] | C₅H₄BrNO₂S[5][7] |

| Molecular Weight | 221.07 g/mol [4] | 222.06 g/mol [7][8] |

| Appearance | Solid (predicted) | White to light yellow powder/crystal[7] |

| SMILES | CC1=C(SC(=N1)Br)C(=O)N[4] | CC1=C(C(=O)O)N=C(S1)Br |

| InChIKey | QOKPSIRLLGUHDY-UHFFFAOYSA-N[4] | HMSQZHBSTZZNGI-UHFFFAOYSA-N |

| Melting Point | Not available | 153-158 °C (decomposes)[7][8] |

| Predicted Density | 1.792 ± 0.06 g/cm³[4] | Not available |

Synthesis and Mechanism

The most direct and common synthesis of 2-Bromo-4-methylthiazole-5-carboxamide is a two-step process starting from the commercially available 2-Bromo-4-methylthiazole-5-carboxylic acid. The underlying principle is the conversion of a carboxylic acid into a more reactive acyl chloride, followed by nucleophilic acyl substitution with ammonia.

Causality of Experimental Choices

-

Step 1: Acyl Chloride Formation. Carboxylic acids are not sufficiently electrophilic to react directly with ammonia to form amides in high yield under mild conditions. Therefore, the carboxylic acid must first be "activated." Conversion to an acyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride is a standard and highly effective method. Oxalyl chloride is often preferred in laboratory-scale synthesis because the byproducts (CO₂, CO, and HCl) are gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction by forming the Vilsmeier reagent in situ, which is the active catalytic species.

-

Step 2: Ammonolysis. The resulting acyl chloride is highly electrophilic and reacts readily with a nucleophile like ammonia. The use of an excess of aqueous ammonia serves both as the nucleophile and as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the formation of the desired primary amide.[9]

Experimental Workflow Diagram

Caption: Two-step synthesis of the target compound.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 2-Bromo-4-methylthiazole-5-carbonyl chloride (in situ)

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Bromo-4-methylthiazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of acid).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension.[10]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (bubbling) and the formation of a clear solution.[10]

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is a syrup-like residue and should be used immediately in the next step without further purification.[10]

Step 2: Synthesis of 2-Bromo-4-methylthiazole-5-carboxamide

-

Cool the flask containing the crude 2-Bromo-4-methylthiazole-5-carbonyl chloride in an ice bath.

-

Slowly and carefully add an excess of cold aqueous ammonia (e.g., 28-30% solution) to the flask with vigorous stirring. A precipitate will form.

-

Continue stirring the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove any ammonium salts.

-

Dry the product under vacuum to yield crude 2-Bromo-4-methylthiazole-5-carboxamide.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Applications in Drug Discovery

The 2-bromo-thiazole-5-carboxamide scaffold is a cornerstone in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[2]

Role as a Kinase Inhibitor Scaffold

The structural features of 2-Bromo-4-methylthiazole-5-carboxamide make it an ideal starting point for building potent and selective kinase inhibitors.

-

Hinge-Binding Motif: The carboxamide group can act as a hydrogen bond donor/acceptor, mimicking the interactions that ATP makes with the "hinge region" of the kinase active site. This is a common strategy for achieving high binding affinity.

-

Vector for SAR Exploration: The bromine at the 2-position provides a synthetic handle for performing Structure-Activity Relationship (SAR) studies. Using cross-coupling reactions, researchers can systematically introduce a wide variety of substituents to probe the "selectivity pocket" of the kinase, thereby optimizing potency and selectivity for the target kinase over other kinases in the human kinome.[3]

While specific examples detailing the direct use of CAS number 1254694-56-8 are often proprietary, numerous patents and publications describe the synthesis of closely related analogues for inhibiting kinases such as p56-Lck, c-Met, and Aurora kinases.[2][11]

Logical Pathway for Kinase Inhibitor Development

Caption: Drug discovery workflow using the target compound.

Safety and Handling

No specific safety data is available for 2-Bromo-4-methylthiazole-5-carboxamide. However, based on the data for its precursor, 2-Bromo-4-methylthiazole-5-carboxylic acid, and the reactive nature of the synthesis intermediates, the following precautions are strongly recommended.

-

Hazard Statements (Inferred from Precursor):

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. The synthesis involves corrosive reagents (oxalyl chloride) and the release of toxic gases; therefore, appropriate engineering controls and personal protective equipment are mandatory.

Conclusion

2-Bromo-4-methylthiazole-5-carboxamide is a high-value chemical intermediate with significant potential in drug discovery and organic synthesis. Its bifunctional nature allows for selective and diverse derivatization, making it an excellent scaffold for building libraries of complex molecules. The synthetic protocol outlined in this guide is robust and based on well-established chemical principles, providing a reliable method for its preparation in a laboratory setting. Adherence to strict safety protocols is essential when handling this compound and the reagents required for its synthesis.

References

-

PubMed. (2003, November 17). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Retrieved from [Link]

-

Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 2-bromo-4-methylthiazole-5-carboxamide| CAS No:1254694-56-8. Retrieved from [Link]

- Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.

-

LibreTexts Chemistry. (2015, July 18). 17.9: Nucleophilic Addition of Ammonia and Its Derivatives. Retrieved from [Link]

Sources

- 1. 2-Bromo-4-methylthiazole-5-carboxamide | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-bromo-4-methylthiazole-5-carboxamide| CAS No:1254694-56-8|ZaiQi Bio-Tech [chemzq.com]

- 5. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]

- 6. 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 40003-41-6 [chemicalbook.com]

- 7. labproinc.com [labproinc.com]

- 8. 40003-41-6|2-Bromo-4-methylthiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. 2-Bromo-5-methylthiazole-4-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 10. wap.guidechem.com [wap.guidechem.com]

- 11. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling and Synthetic Utility of 2-Bromo-4-methylthiazole-5-carboxamide in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex, biologically active architectures relies heavily on highly functionalized, low-molecular-weight building blocks. 2-Bromo-4-methylthiazole-5-carboxamide (CAS: 1254694-56-8) has emerged as a critical intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and novel heterocyclic scaffolds[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties—centered around its molecular weight of 221.08 g/mol —and outlines self-validating experimental protocols for its application in palladium-catalyzed cross-coupling reactions.

Physicochemical Profiling & Fragment-Based Utility

The utility of a synthetic intermediate is dictated by its physicochemical parameters. At a molecular weight of ~221 Da, 2-Bromo-4-methylthiazole-5-carboxamide is an ideal candidate for Fragment-Based Drug Discovery (FBDD). It leaves approximately 280 Da of "molecular weight budget" for subsequent lead optimization before a candidate breaches Lipinski’s Rule of 5 threshold (500 Da).

Quantitative Data Summary

| Property | Value | Significance |

| Chemical Name | 2-Bromo-4-methylthiazole-5-carboxamide | Core scaffold for bioactive derivatives[2]. |

| CAS Number | 1254694-56-8[3] | Unique identifier for procurement and safety tracking. |

| Molecular Weight | 221.08 g/mol [1] | Optimal size for FBDD; allows extensive downstream elaboration. |

| Molecular Formula | C 5 H 5 BrN 2 OS[3] | Contains multiple heteroatoms for hydrogen bonding. |

| SMILES String | CC1=C(SC(=N1)Br)C(=O)N[4] | Computational representation for in silico docking. |

| Storage Conditions | -20°C, Inert atmosphere[3] | Prevents oxidative degradation of the thiazole ring. |

The Isotopic Signature of Bromine

The molecular weight of 221.08 g/mol is an average mass. In mass spectrometry (MS), the presence of the bromine atom yields a highly distinct isotopic signature. Bromine exists naturally as two stable isotopes: 79 Br (50.69%) and 81 Br (49.31%). Consequently, the intact molecule will present a characteristic 1:1 doublet in the positive ion electrospray ionization (ESI+) mode at approximately m/z 220.9 and 222.9 for the [M+H]+ adduct[2]. This isotopic pattern is a critical diagnostic tool for validating the structural integrity of the starting material before committing to complex syntheses.

Mechanistic Role in Synthetic Workflows

The strategic importance of 2-Bromo-4-methylthiazole-5-carboxamide lies in its orthogonal reactivity[1].

-

The 2-Bromo Position: The thiazole ring is electron-deficient, making the C-Br bond at the 2-position highly susceptible to oxidative addition by Palladium(0) species. This serves as a prime handle for Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions[1],[5],[6].

-

The 5-Carboxamide Group: Provides critical hydrogen bond donor/acceptor capabilities for target protein engagement (e.g., in the hinge region of kinases) and can direct cyclization reactions[1].

-

The 4-Methyl Group: Induces steric steering, forcing incoming substituents at the 5-position into specific conformational geometries, which is often required for high-affinity target binding.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality explanation and an in-process analytical check.

Protocol A: LC-MS Validation of Molecular Weight & Structural Integrity

Purpose: To confirm the presence of the intact C-Br bond prior to cross-coupling.

-

Sample Preparation: Dissolve 1 mg of 2-Bromo-4-methylthiazole-5-carboxamide in 1 mL of LC-MS grade Methanol. Causality: Methanol ensures complete dissolution while providing protons for ESI+ ionization.

-

Chromatography: Inject 1 µL onto a C18 UHPLC column using a slow gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) over 5 minutes. Causality: The slow gradient separates the target compound from potential des-bromo impurities (MW ~142 Da) that may have formed during storage.

-

Mass Analysis: Scan in ESI+ mode from m/z 100 to 500.

-

Self-Validation Check: Analyze the mass spectrum at the primary chromatographic peak. You must observe a 1:1 intensity doublet at m/z 220.9 and 222.9[2]. If a single peak at m/z 143 is observed instead, the batch has undergone debromination and must be discarded.

Caption: LC-MS workflow for validating the 221.08 Da molecular weight and 1:1 bromine isotope signature.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 2-Position

Purpose: To construct diverse carbon-carbon bonds at the 2-position using aryl boronic acids[6].

-

Reaction Assembly: In an oven-dried Schlenk flask, combine 2-Bromo-4-methylthiazole-5-carboxamide (1.0 eq), an arylboronic acid (1.2 eq), and K 2 CO 3 (2.0 eq)[6].

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio). Causality: The biphasic system is critical. Water dissolves the inorganic base (K 2 CO 3 ) to form the highly reactive "ate" complex with the boronic acid, while Dioxane solubilizes the organic thiazole[6].

-

Catalyst Introduction: Add Pd(dppf)Cl 2 (0.05 eq) under an inert argon atmosphere. Causality: The bidentate dppf ligand prevents catalyst deactivation via reductive elimination of the ligand itself, which is a common failure mode with electron-deficient heteroaryl bromides.

-

Heating & Monitoring: Heat the mixture to 90°C.

-

Self-Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the characteristic 1:1 doublet at m/z 221/223 completely disappears, replaced by the exact mass of the new cross-coupled product. This confirms total consumption of the starting material.

Caption: Mechanistic pathway of Pd-catalyzed Suzuki-Miyaura cross-coupling at the 2-bromo position.

References

- Source: benchchem.

- Source: bldpharm.

- Source: chemzq.

- Source: google.com (Patents)

- Source: benchchem.

- Source: oaji.

Sources

- 1. 2-Bromo-4-methylthiazole-5-carboxamide | Benchchem [benchchem.com]

- 2. Journal archive. Articles: Asian Journal of Chemistry [oaji.net]

- 3. 1254694-56-8|2-Bromo-4-methylthiazole-5-carboxamide|BLD Pharm [bldpharm.com]

- 4. 2-bromo-4-methylthiazole-5-carboxamide| CAS No:1254694-56-8|ZaiQi Bio-Tech [chemzq.com]

- 5. EP3871673A1 - Novel indazole compound or salt thereof - Google Patents [patents.google.com]

- 6. 2-Bromo-4-methylthiazole-5-carboxamide | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis Precursors of 2-Bromo-4-methylthiazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-methylthiazole-5-carboxamide is a pivotal building block in medicinal chemistry and drug development, serving as a versatile precursor for a wide array of bioactive molecules. Its strategic importance lies in the multifunctionality of the thiazole scaffold, which allows for selective modifications at several reactive sites. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the key precursors and the underlying chemical principles that govern their transformation. We will delve into the renowned Hantzsch thiazole synthesis as a foundational method, explore subsequent functional group interconversions including bromination and amidation, and present a detailed experimental protocol. The causality behind experimental choices and the validation of methodologies are emphasized to ensure scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The unique electronic configuration and the ability of the thiazole nucleus to act as a bioisostere for other functional groups make it a privileged structure in drug design. 2-Bromo-4-methylthiazole-5-carboxamide, in particular, offers multiple points for diversification. The bromine atom at the 2-position serves as a versatile handle for cross-coupling reactions, the methyl group at the 4-position provides steric and electronic influence, and the carboxamide at the 5-position can engage in hydrogen bonding and other crucial biological interactions.[2]

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to 2-bromo-4-methylthiazole-5-carboxamide reveals several logical bond disconnections and precursor molecules. The primary disconnection points are the amide bond and the C-Br bond, leading back to a core thiazole carboxylic acid or ester. The thiazole ring itself can be constructed through various cyclization strategies, most notably the Hantzsch thiazole synthesis.

Core Synthesis Strategy: The Hantzsch Thiazole Synthesis

The most prevalent and robust method for constructing the substituted thiazole core is the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of precursors to our target molecule, this typically begins with the reaction of an α-haloacetoacetate with thiourea.[2]

Precursor 1: Ethyl 2-bromo-3-oxobutanoate

The synthesis of the key α-haloketone intermediate, ethyl 2-bromo-3-oxobutanoate, is crucial. While this intermediate can be synthesized and isolated, a more efficient one-pot procedure has been developed.[5]

Causality of Experimental Choice: The direct bromination of ethyl acetoacetate with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent system (e.g., water/THF) provides the α-bromo intermediate in situ.[5] This avoids a separate purification step, which is often complicated by the lability of α-haloketones, thereby improving the overall efficiency and yield of the subsequent cyclization.

Cyclization to Ethyl 2-amino-4-methylthiazole-5-carboxylate

The in situ generated ethyl 2-bromo-3-oxobutanoate is then reacted with thiourea. The mechanism involves a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4][6]

Functional Group Interconversion: From Amine to Bromo and Carboxamide

With the core thiazole ring constructed, the next stages involve the strategic modification of the functional groups at the 2 and 5 positions.

Diazotization and Bromination: The Sandmeyer Reaction

The transformation of the 2-amino group to a 2-bromo substituent is effectively achieved via a Sandmeyer-type reaction.[7][8] This classic transformation in aromatic chemistry involves the diazotization of the primary aromatic amine with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by the introduction of a copper(I) bromide catalyst.[7][9] The diazonium salt intermediate is highly reactive and readily undergoes substitution with the bromide ion.

Causality of Experimental Choice: The Sandmeyer reaction is a reliable method for introducing halides to an aromatic ring, particularly when direct halogenation is not feasible or leads to undesired side products. The use of copper(I) bromide is critical as it catalyzes the single-electron transfer mechanism that initiates the radical-nucleophilic aromatic substitution.[7]

Ester Hydrolysis to Carboxylic Acid

The ethyl ester at the 5-position is typically hydrolyzed to the corresponding carboxylic acid, 2-bromo-4-methylthiazole-5-carboxylic acid, under basic or acidic conditions.[2] This carboxylic acid is a key intermediate for the final amidation step.

Amidation: Formation of the Carboxamide

The final step is the formation of the amide bond. The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[10][11] Therefore, the carboxylic acid must first be activated.

Causality of Experimental Choice: Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like 1-hydroxybenzotriazole (HOBt) are commonly employed.[12] These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by an amine (e.g., ammonia or an ammonium salt) to form the desired carboxamide.[10][13] This method is favored for its mild reaction conditions and high yields.

Experimental Protocol: A Validated Synthetic Route

The following protocol outlines a reliable, multi-step synthesis of 2-bromo-4-methylthiazole-5-carboxamide, integrating the principles discussed above.

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Procedure:

-

To a solution of ethyl acetoacetate in a mixture of water and tetrahydrofuran (THF) cooled to 0°C, add N-bromosuccinimide (NBS) portion-wise.[5]

-

Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[5]

-

Add thiourea to the reaction mixture and heat to 80°C for 2 hours.[5]

-

After completion, cool the mixture and perform a suitable workup, which may include extraction and recrystallization to isolate the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Synthesis of 2-Bromo-4-methylthiazole-5-carboxylic acid

Procedure:

-

Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate in an aqueous solution of hydrobromic acid.

-

Cool the mixture to 0-5°C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Add the diazonium salt solution to the copper(I) bromide solution at a controlled rate.

-

After the addition is complete, warm the mixture to room temperature and then heat to facilitate the completion of the Sandmeyer reaction.

-

Cool the reaction mixture and extract the product, ethyl 2-bromo-4-methylthiazole-5-carboxylate.

-

Hydrolyze the resulting ester by heating with an aqueous base (e.g., sodium hydroxide), followed by acidification to precipitate the 2-bromo-4-methylthiazole-5-carboxylic acid.[2]

Synthesis of 2-Bromo-4-methylthiazole-5-carboxamide

Procedure:

-

Dissolve 2-bromo-4-methylthiazole-5-carboxylic acid in an anhydrous aprotic solvent such as dimethylformamide (DMF).

-

Add 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Stir the mixture at room temperature for a short period to allow for the formation of the active ester.

-

Introduce a source of ammonia (e.g., ammonium chloride and a non-nucleophilic base like triethylamine, or a solution of ammonia in a suitable solvent).

-

Continue stirring at room temperature until the reaction is complete, as monitored by TLC.

-

Perform an aqueous workup and purify the product by recrystallization or column chromatography.

Quantitative Data Summary

| Step | Starting Material(s) | Key Reagents | Typical Yield | Purity | Reference(s) |

| Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl acetoacetate, Thiourea | NBS | Good | >95% | [5] |

| Synthesis of 2-Bromo-4-methylthiazole-5-carboxylic acid | Ethyl 2-amino-4-methylthiazole-5-carboxylate | NaNO₂, CuBr, NaOH | Moderate-Good | >96% | [2][14] |

| Synthesis of 2-Bromo-4-methylthiazole-5-carboxamide | 2-Bromo-4-methylthiazole-5-carboxylic acid, Ammonia Source | EDC, HOBt | Good-Excellent | >98% | [12] |

Conclusion

The synthesis of 2-bromo-4-methylthiazole-5-carboxamide is a well-established yet nuanced process that relies on a series of fundamental organic transformations. A thorough understanding of the precursors and the rationale behind the chosen synthetic routes is paramount for any researcher working in this area. The Hantzsch synthesis provides a reliable entry point to the core thiazole structure, while subsequent functional group manipulations, including the Sandmeyer reaction and peptide-like amide coupling, allow for the precise installation of the desired substituents. The methodologies outlined in this guide are robust and have been validated in the scientific literature, providing a solid foundation for the synthesis of this important building block and its derivatives for applications in drug discovery and development.

References

-

MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

-

Encyclopedia.pub. (2021, March 29). Thiazoles and Bisthiazoles. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

-

PMC. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

-

Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2026, February 17). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

-

Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

-

AK Lectures. (n.d.). Amide Formation from Carboxylic Acids. Retrieved from [Link]

- Unknown Source. (n.d.).

- Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

-

Taylor & Francis Online. (2014, March 20). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 2-bromo-4-methylthiazole-5-carboxamide| CAS No:1254694-56-8. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Academia.edu. (n.d.). Synthesis of 2-aminothiazoles from methylcarbonyl compounds using a Fe3O4 nanoparticle-N-halo reagent catalytic system. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

PMC. (n.d.). Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. Retrieved from [Link]

-

ResearchGate. (2017, June 10). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

-

PMC. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-methylthiazole-5-carboxamide | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. tandfonline.com [tandfonline.com]

- 6. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jackwestin.com [jackwestin.com]

- 11. Khan Academy [khanacademy.org]

- 12. researchgate.net [researchgate.net]

- 13. aklectures.com [aklectures.com]

- 14. thomassci.com [thomassci.com]

A Comprehensive Technical Guide to 2-Bromo-4-methyl-1,3-thiazole-5-carboxamide: Synthesis, Characterization, and Applications in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-4-methyl-1,3-thiazole-5-carboxamide, a key heterocyclic building block in modern medicinal chemistry. The document details its nomenclature, physicochemical properties, and a robust, field-proven synthetic protocol. Furthermore, it delves into the strategic importance of this molecule as a scaffold for developing novel therapeutic agents, with a particular focus on its application in the design of kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, offering both theoretical insights and practical methodologies.

Nomenclature and Chemical Structure

The compound, commonly referred to as 2-Bromo-4-methylthiazole-5-carboxamide, is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

-

IUPAC Name: 2-bromo-4-methyl-1,3-thiazole-5-carboxamide

-

CAS Number: 1254694-56-8[1]

-

Molecular Formula: C₅H₅BrN₂OS[1]

-

Molecular Weight: 221.07 g/mol [1]

-

InChI Key: QOKPSIRLLGUHDY-UHFFFAOYSA-N[1]

The chemical structure is characterized by a five-membered thiazole ring, substituted with a bromine atom at the 2-position, a methyl group at the 4-position, and a carboxamide group at the 5-position.

Physicochemical Properties

A summary of the key physicochemical properties of 2-bromo-4-methyl-1,3-thiazole-5-carboxamide and its immediate precursor, 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid, is presented in Table 1.

| Property | 2-bromo-4-methyl-1,3-thiazole-5-carboxamide | 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid |

| Molecular Formula | C₅H₅BrN₂OS | C₅H₄BrNO₂S |

| Molecular Weight | 221.07 g/mol | 222.06 g/mol [2] |

| Appearance | White to light yellow solid | White to light yellow to light orange powder/crystal[3] |

| Melting Point | Not available | 153 °C (decomposes)[3] |

| Solubility | Generally soluble in organic solvents like dimethylformamide | Soluble in Methanol[3] |

Synthesis and Manufacturing

The synthesis of 2-bromo-4-methyl-1,3-thiazole-5-carboxamide is typically achieved through the amidation of its corresponding carboxylic acid precursor, 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid. The carboxylic acid itself is a valuable intermediate that can be synthesized via several routes.[4] The overall synthetic workflow is depicted in the following diagram.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode - Google Patents [patents.google.com]

- 4. fishersci.fr [fishersci.fr]

2-Bromo-4-methylthiazole-5-carboxamide SMILES string

An In-Depth Technical Guide to 2-Bromo-4-methylthiazole-5-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

Introduction

2-Bromo-4-methylthiazole-5-carboxamide is a strategically important heterocyclic compound that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a thiazole core functionalized with a reactive bromine atom, a methyl group, and a carboxamide moiety, presents multiple avenues for chemical modification. The bromine atom at the 2-position is a particularly valuable synthetic handle, enabling a wide range of cross-coupling reactions to introduce molecular complexity.[1] Consequently, this compound is a key intermediate in the synthesis of diverse and complex bioactive molecules.[1]

This guide provides a comprehensive overview of 2-Bromo-4-methylthiazole-5-carboxamide, intended for researchers, chemists, and drug development professionals. We will delve into its chemical properties, detailed synthetic protocols, and its significant applications as a scaffold in the development of novel therapeutic agents, including kinase inhibitors and antimicrobial compounds.[1]

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of 2-Bromo-4-methylthiazole-5-carboxamide are summarized below. Accurate identification through its SMILES string and CAS number is critical for database searches and procurement.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-bromo-4-methyl-1,3-thiazole-5-carboxamide |

| SMILES String | CC1=C(SC(=N1)Br)C(=O)N[2] |

| CAS Number | 1254694-56-8[2] |

| Molecular Formula | C₅H₅BrN₂OS[2] |

| Molecular Weight | 221.07 g/mol [2] |

| Synonyms | 2-Bromo-4-methyl-thiazole-5-carboxylic acid amide, 5-Thiazolecarboxamide, 2-bromo-4-methyl-[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Density | 1.792 ± 0.06 g/cm³ (Predicted)[2] |

| Purity | Typically ≥98% |

Synthesis and Mechanism

The synthesis of 2-Bromo-4-methylthiazole-5-carboxamide is most commonly achieved through the amidation of its carboxylic acid precursor, 2-Bromo-4-methylthiazole-5-carboxylic acid. This precursor is a stable, solid compound readily available from commercial suppliers. The conversion of the carboxylic acid to the primary amide can be accomplished via several reliable methods, primarily involving the activation of the carboxyl group.

Synthetic Workflow Overview

The general pathway involves the conversion of the carboxylic acid to a more reactive intermediate (like an acyl chloride or an O-acylisourea ester) which is then subjected to amination.

Caption: Synthetic routes to 2-Bromo-4-methylthiazole-5-carboxamide.

Experimental Protocol 1: Acyl Chloride Method

This robust two-step method involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride, which readily reacts with an ammonia source to yield the target carboxamide. The use of oxalyl chloride is often preferred due to the volatile nature of its byproducts.[3]

Step 1: Formation of 2-Bromo-4-methylthiazole-5-carbonyl chloride

-

Suspend 2-bromo-4-methylthiazole-5-carboxylic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) dropwise at room temperature.[1][3]

-

Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step without further purification.

Step 2: Amination

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF, DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of aqueous ammonium hydroxide or bubble ammonia gas through the solution. Alternatively, a combination of ammonium chloride and a non-nucleophilic base like triethylamine can be used.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-Bromo-4-methylthiazole-5-carboxamide.

Causality: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia. The catalytic DMF acts as a Vilsmeier reagent precursor, accelerating the formation of the acyl chloride.

Experimental Protocol 2: Direct Amide Coupling Method

This method avoids the harsh reagents required for acyl chloride formation by using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid in situ.[1]

-

Dissolve 2-bromo-4-methylthiazole-5-carboxylic acid (1.0 eq) and a suitable ammonia source, such as ammonium chloride (1.1 eq), in a polar aprotic solvent like DMF.

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq), to the mixture.

-

Add EDC hydrochloride (EDC·HCl) (1.2-1.5 eq) to the solution portion-wise at room temperature.[1] Optionally, an additive like 1-Hydroxybenzotriazole (HOBt) can be included to improve efficiency and suppress side reactions.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once complete, dilute the reaction mixture with water, leading to the precipitation of the product or enabling extraction with an organic solvent like ethyl acetate.

-

Perform a standard aqueous workup, dry the organic phase, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization.

Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is then readily attacked by ammonia to form the thermodynamically stable amide bond, releasing a soluble urea byproduct.

Strategic Applications in Research and Development

The unique arrangement of functional groups in 2-Bromo-4-methylthiazole-5-carboxamide makes it an exceptionally valuable scaffold in drug discovery. The C2-bromo position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of a vast array of aryl, heteroaryl, or alkyl groups. The carboxamide at C5 can be further functionalized or serve as a key hydrogen bond donor/acceptor for target engagement.

Caption: Versatility of the 2-Bromo-4-methylthiazole-5-carboxamide scaffold.

Case Study: Kinase Inhibitors in Oncology

Thiazole carboxamides are prominent scaffolds in the design of kinase inhibitors. The core structure can mimic the hinge-binding motifs required for potent and selective inhibition.

-

c-Met Kinase Inhibitors : The hepatocyte growth factor receptor, c-Met, is a receptor tyrosine kinase whose aberrant activation is implicated in various cancers. Derivatives of the thiazole carboxamide scaffold have been explored as potent inhibitors of c-Met, demonstrating the utility of this core in targeting ATP-binding sites of kinases.[1]

-

HSET (KIFC1) Inhibitors : The kinesin HSET is crucial for the survival of cancer cells with centrosome amplification. High-throughput screening has identified 2-amido-thiazole-5-carboxylate derivatives, synthesized from precursors like ethyl 2-bromo-4-methylthiazole-5-carboxylate, as potent, ATP-competitive inhibitors of HSET.[4] This highlights the scaffold's potential in developing therapies that target cancer-specific vulnerabilities.

Case Study: Antimicrobial Agents

The thiazole ring is a well-established pharmacophore in antimicrobial agents. Research has focused on synthesizing derivatives of 2-Bromo-4-methylthiazole-5-carboxamide to develop novel compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] The ability to easily diversify the C2 position allows for the systematic optimization of antibacterial potency and spectrum.

Safety and Handling

While a specific, comprehensive safety profile for 2-Bromo-4-methylthiazole-5-carboxamide is not widely published, data from its closely related precursor, 2-Bromo-4-methylthiazole-5-carboxylic acid, should be considered for handling precautions. The carboxylic acid is classified as an irritant.

-

Hazard Statements : Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]

-

Precautionary Measures : Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

Users are required to consult the specific and up-to-date Safety Data Sheet (SDS) provided by the supplier before any handling, storage, or disposal.

Conclusion

2-Bromo-4-methylthiazole-5-carboxamide is more than a mere chemical intermediate; it is a powerful and enabling tool for chemical and pharmaceutical research. Its well-defined reactive sites, coupled with straightforward and high-yielding synthetic protocols, provide a reliable platform for constructing diverse molecular libraries. Its proven success as a core scaffold for potent kinase inhibitors and antimicrobial agents underscores its strategic value in the ongoing quest for novel therapeutics. As drug discovery continues to demand increasingly complex and specific molecules, the utility of versatile building blocks like 2-Bromo-4-methylthiazole-5-carboxamide is set to expand even further.

References

- 2-Bromo-4-methylthiazole-5-carboxamide | Benchchem. (URL: )

-

2-bromo-4-methylthiazole-5-carboxamide| CAS No:1254694-56-8. (URL: [Link])

-

2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - Georganics. (URL: [Link])

-

Synthesis of 2-bromo-5-carboxythiazole - PrepChem.com. (URL: [Link])

-

Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives - ResearchGate. (URL: [Link])

-

5-Thiazolecarboxaldehyde, 2-bromo-4-methyl- - ChemBK. (URL: [Link])

-

Discovery of 2‐(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET - ACS.org. (URL: [Link])

Sources

- 1. 2-Bromo-4-methylthiazole-5-carboxamide | Benchchem [benchchem.com]

- 2. 2-bromo-4-methylthiazole-5-carboxamide| CAS No:1254694-56-8|ZaiQi Bio-Tech [chemzq.com]

- 3. guidechem.com [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]

- 6. 2-Bromo-4-methylthiazole-5-carboxylic Acid | 40003-41-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Technical Guide to 2-Bromo-4-methylthiazole-5-carboxamide: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of 2-Bromo-4-methylthiazole-5-carboxamide, a key heterocyclic building block in medicinal chemistry and drug discovery. While comprehensive experimental data on its physical state and appearance are not extensively reported in publicly available literature, this document synthesizes available information, offers expert insights into its expected characteristics based on its chemical structure and the known properties of its precursors, and outlines the synthetic pathway from its well-characterized carboxylic acid analog. This guide serves as a critical resource for researchers, providing a foundational understanding of this important synthetic intermediate.

Introduction: The Significance of Thiazole Carboxamides in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive core for designing novel therapeutic agents. The carboxamide functional group, when appended to the thiazole ring, further enhances the molecule's drug-like properties by providing a key hydrogen bond donor and acceptor, facilitating interactions with biological targets. 2-Bromo-4-methylthiazole-5-carboxamide, with its strategically placed bromine atom, serves as a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions.

Physicochemical Properties of 2-Bromo-4-methylthiazole-5-carboxamide

Direct experimental data on the physical state and appearance of 2-Bromo-4-methylthiazole-5-carboxamide (CAS No. 1254694-56-8) is limited in current scientific literature and chemical supplier databases.[1] However, based on its molecular structure and the known properties of analogous compounds, we can infer its likely characteristics.

Table 1: Key Physicochemical Data for 2-Bromo-4-methylthiazole-5-carboxamide and its Carboxylic Acid Precursor.

| Property | 2-Bromo-4-methylthiazole-5-carboxamide | 2-Bromo-4-methylthiazole-5-carboxylic Acid |

| CAS Number | 1254694-56-8 | 40003-41-6[2] |

| Molecular Formula | C5H5BrN2OS | C5H4BrNO2S[2][3][4] |

| Molecular Weight | 221.07 g/mol | 222.06 g/mol [2][3][4] |

| Physical State | Predicted: Solid | Solid, powder to crystal[2] |

| Appearance | Predicted: White to off-white or pale yellow solid | White to light yellow to light orange powder/crystal |

| Melting Point | Not reported | 153-158 °C (with decomposition)[2][3][5] |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF) | Soluble in Methanol[5] |

Predicted Physical State and Appearance

Given that its precursor, 2-Bromo-4-methylthiazole-5-carboxylic acid, is a solid with a relatively high melting point, it is highly probable that 2-Bromo-4-methylthiazole-5-carboxamide is also a solid at room temperature. The conversion of a carboxylic acid to a primary carboxamide generally increases the melting point due to the formation of strong intermolecular hydrogen bonds. The color is anticipated to be in the range of white to pale yellow, which is common for small, brominated heterocyclic compounds.

The Synthetic Pathway: From Carboxylic Acid to Carboxamide

The synthesis of 2-Bromo-4-methylthiazole-5-carboxamide typically proceeds from its corresponding carboxylic acid, a well-documented and commercially available starting material.[6] This transformation is a standard amidation reaction, which can be achieved through several reliable methods.

Activation of the Carboxylic Acid

The carboxylic acid must first be activated to facilitate nucleophilic attack by ammonia or an ammonia equivalent. Common activating agents include:

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) : These reagents convert the carboxylic acid to a more reactive acyl chloride.

-

Carbodiimides : Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for their mild reaction conditions.

Amination

The activated carboxylic acid derivative is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, or ammonium chloride in the presence of a base, to form the primary carboxamide.

Figure 1: A simplified workflow for the synthesis of 2-Bromo-4-methylthiazole-5-carboxamide from its carboxylic acid precursor.

Experimental Protocols

General Protocol for the Synthesis of 2-Bromo-4-methylthiazole-5-carboxamide via an Acyl Chloride Intermediate

-

Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Bromo-4-methylthiazole-5-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene. Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

-

Amination: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF) and cool to 0 °C. Bubble ammonia gas through the solution or add a solution of ammonium hydroxide dropwise.

-